molecular formula C9H7BO4 B13402640 4-Oxo-4h-chromen-6-ylboronic acid

4-Oxo-4h-chromen-6-ylboronic acid

Cat. No.: B13402640
M. Wt: 189.96 g/mol
InChI Key: KUCZHVCIUSVISL-UHFFFAOYSA-N
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Description

(4-oxo-4H-chromen-6-yl)boronic acid is a boronic acid derivative with a chromenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-oxo-4H-chromen-6-yl)boronic acid typically involves the reaction of chromenone derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of (4-oxo-4H-chromen-6-yl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-oxo-4H-chromen-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various arylated or heteroarylated derivatives .

Mechanism of Action

The mechanism of action of (4-oxo-4H-chromen-6-yl)boronic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to potential therapeutic effects . The compound’s boronic acid group is particularly reactive, allowing it to form stable complexes with diols and other nucleophiles .

Comparison with Similar Compounds

  • (4-oxo-4H-chromen-2-yl)boronic acid
  • (4-oxo-4H-chromen-8-yl)boronic acid
  • (4-oxo-4H-chromen-3-yl)boronic acid

Comparison: (4-oxo-4H-chromen-6-yl)boronic acid is unique due to its specific substitution pattern on the chromenone ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H7BO4

Molecular Weight

189.96 g/mol

IUPAC Name

(4-oxochromen-6-yl)boronic acid

InChI

InChI=1S/C9H7BO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5,12-13H

InChI Key

KUCZHVCIUSVISL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC=CC2=O)(O)O

Origin of Product

United States

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